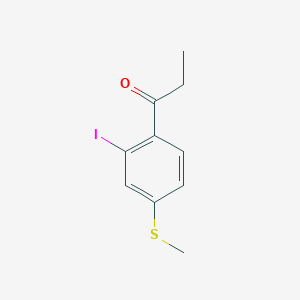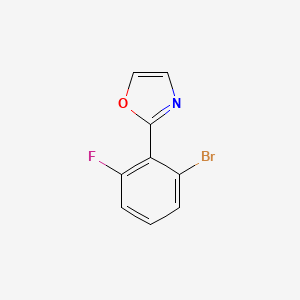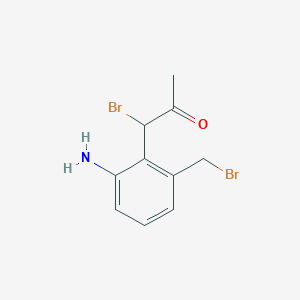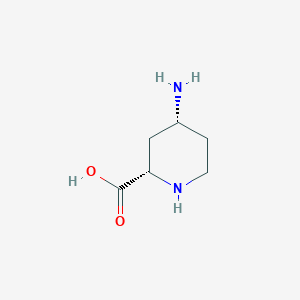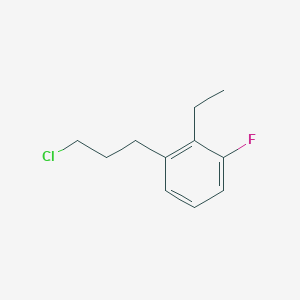
1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene typically involves the alkylation of 2-ethyl-3-fluorobenzene with 1-bromo-3-chloropropane. The reaction is carried out in the presence of a strong base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Nucleophilic Substitution: Corresponding amines, thiols, or azides.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Hydrocarbons with reduced halogen content.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of functionalized polymers and advanced materials with specific properties.
Biological Studies: It may be employed in the development of bioactive compounds for medicinal chemistry research.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the production of specialty chemicals and additives.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action would depend on the molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-2-ethylbenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1-(3-Chloropropyl)-3-fluorobenzene: The position of the ethyl group is different, affecting the compound’s steric and electronic properties.
1-(3-Chloropropyl)-2-fluorobenzene: Lacks the ethyl group, leading to variations in chemical behavior.
Uniqueness: 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring, which imparts distinct electronic and steric effects. These features influence its reactivity and make it a valuable compound for specific applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C11H14ClF |
|---|---|
Peso molecular |
200.68 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-2-ethyl-3-fluorobenzene |
InChI |
InChI=1S/C11H14ClF/c1-2-10-9(6-4-8-12)5-3-7-11(10)13/h3,5,7H,2,4,6,8H2,1H3 |
Clave InChI |
YMNGPQYPOGWOSP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1F)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


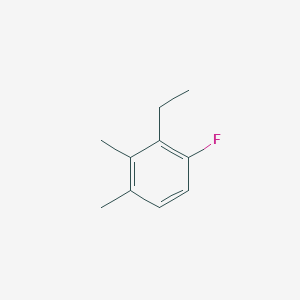
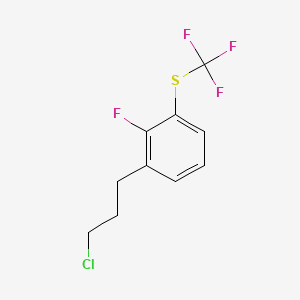
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14047360.png)
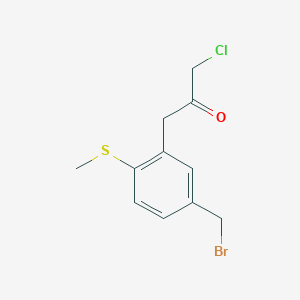
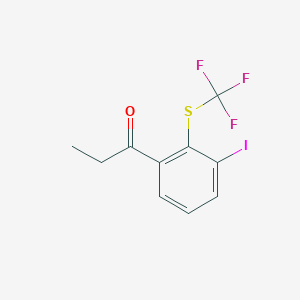
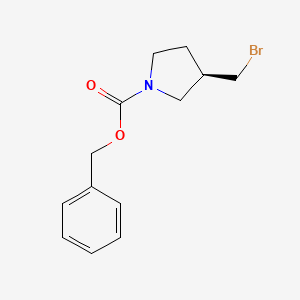
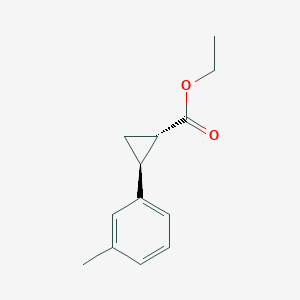
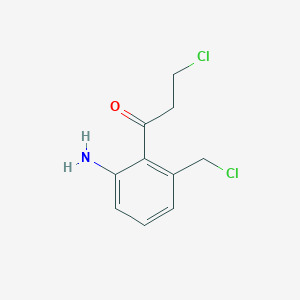
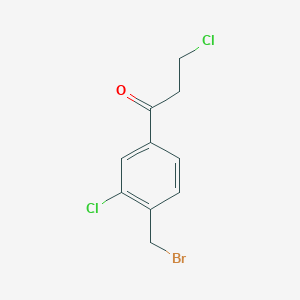
![5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B14047415.png)
